molecular formula C15H20N2O3 B14016128 1,3-dimethyl-2-(morpholine-4-carbonyl)-6,7-dihydro-5H-indol-4-one CAS No. 84990-23-8

1,3-dimethyl-2-(morpholine-4-carbonyl)-6,7-dihydro-5H-indol-4-one

Cat. No.: B14016128
CAS No.: 84990-23-8
M. Wt: 276.33 g/mol
InChI Key: RANXZJNGHYJNFO-UHFFFAOYSA-N
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Description

4H-INDOL-4-ONE,1,5,6,7-TETRAHYDRO-1,3-DIMETHYL-2-(4-MORPHOLINYLCARBONYL)- is a complex organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-INDOL-4-ONE,1,5,6,7-TETRAHYDRO-1,3-DIMETHYL-2-(4-MORPHOLINYLCARBONYL)- typically involves multicomponent reactions. One common method includes the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach is the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require specific conditions such as microwave irradiation to achieve the desired functionalization of the indole ring system .

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions with optimized conditions for yield and purity. The choice of solvents, sequence of reagent addition, and reaction temperature are critical factors in scaling up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4H-INDOL-4-ONE,1,5,6,7-TETRAHYDRO-1,3-DIMETHYL-2-(4-MORPHOLINYLCARBONYL)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, providing a pathway to synthesize derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized indole derivatives .

Mechanism of Action

The mechanism of action of 4H-INDOL-4-ONE,1,5,6,7-TETRAHYDRO-1,3-DIMETHYL-2-(4-MORPHOLINYLCARBONYL)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways depend on the specific application and the biological system being studied.

Properties

CAS No.

84990-23-8

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

1,3-dimethyl-2-(morpholine-4-carbonyl)-6,7-dihydro-5H-indol-4-one

InChI

InChI=1S/C15H20N2O3/c1-10-13-11(4-3-5-12(13)18)16(2)14(10)15(19)17-6-8-20-9-7-17/h3-9H2,1-2H3

InChI Key

RANXZJNGHYJNFO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C(=O)CCC2)C)C(=O)N3CCOCC3

Origin of Product

United States

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